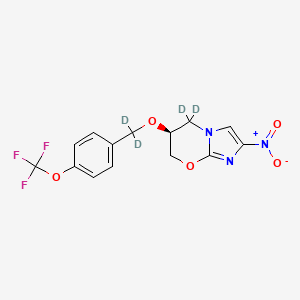

Pretomanid-d4

Description

Properties

Molecular Formula |

C14H12F3N3O5 |

|---|---|

Molecular Weight |

363.28 g/mol |

IUPAC Name |

(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine |

InChI |

InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1/i5D2,7D2 |

InChI Key |

ZLHZLMOSPGACSZ-QXCFPOKCSA-N |

Isomeric SMILES |

[2H]C1([C@@H](COC2=NC(=CN21)[N+](=O)[O-])OC([2H])([2H])C3=CC=C(C=C3)OC(F)(F)F)[2H] |

Canonical SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pretomanid-d4: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid-d4 is the deuterium-labeled analogue of Pretomanid, a nitroimidazooxazine antimycobacterial agent.[1][2] Pretomanid, in combination with bedaquiline and linezolid, is approved for the treatment of adults with pulmonary extensively drug-resistant (XDR) or treatment-intolerant/non-responsive multidrug-resistant tuberculosis (MDR-TB).[3] The introduction of deuterium atoms into the Pretomanid structure makes this compound an invaluable tool in pharmaceutical research and development, primarily as an internal standard for quantitative bioanalysis by mass spectrometry.[2] This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound.

Chemical Structure and Properties

This compound shares the same core structure as Pretomanid, with the key difference being the substitution of four hydrogen atoms with deuterium atoms at specific, stable positions within the molecule.[4] This isotopic labeling minimally alters the chemical properties while providing a distinct mass signature, crucial for its use in mass spectrometry-based assays.[5]

Table 1: Physicochemical Properties of this compound and Pretomanid

| Property | This compound | Pretomanid |

| Chemical Name | (6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy-d2]-5H-imidazo[2,1-b][1][6]oxazine-5,5-d2 | (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1][6]oxazine |

| Synonyms | (S)-PA 824-d4, PA-824-d4 | PA-824 |

| CAS Number | 1346617-34-2[4] | 187235-37-6[3] |

| Molecular Formula | C₁₄H₈D₄F₃N₃O₅[4] | C₁₄H₁₂F₃N₃O₅[3] |

| Molecular Weight | 363.28 g/mol [4] | 359.26 g/mol [3] |

| Appearance | Off-white to yellow solid[6] | White to off-white to yellow crystalline powder |

| Solubility | Soluble in DMSO[6] | Practically insoluble in water and buffers (pH 1.0-9.0)[7] |

| Melting Point | Not explicitly reported | 150 °C[6] |

| Boiling Point | Not explicitly reported | 462.3±55.0 °C[6] |

| LogP | Not explicitly reported | 2.75[8] |

Mechanism of Action

As a deuterated analog, this compound is expected to follow the same mechanism of action as Pretomanid. Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis.[9] The activation is a reductive process mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced cofactor F420.[9] This activation leads to the generation of reactive nitrogen species, including nitric oxide (NO).[10]

The activated drug has a dual mechanism of action:

-

Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, a metabolite of Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity leads to bacterial cell death.[8][10]

-

Respiratory Poisoning: Under anaerobic conditions, the release of nitric oxide acts as a respiratory poison, enabling the killing of non-replicating, persistent mycobacteria.[8][10]

Pharmacokinetic Properties of Pretomanid

While specific pharmacokinetic data for this compound are not available, the data for the parent compound, Pretomanid, are well-characterized and provide a crucial reference. Deuteration can potentially alter the pharmacokinetic profile of a drug, a phenomenon known as the "deuterium kinetic isotope effect," which may lead to slower metabolism and increased exposure.[11] However, without direct experimental data for this compound, the following table summarizes the known pharmacokinetic parameters for Pretomanid.

Table 2: Pharmacokinetic Parameters of Pretomanid in Humans

| Parameter | Value | Condition |

| Tmax (Time to Peak Concentration) | 4 - 5 hours[8] | Fed or fasted state |

| Cmax (Peak Plasma Concentration) | 1.7 µg/mL (steady state, 200 mg single dose)[8] | - |

| AUC (Area Under the Curve) | 28.1 µg·hr/mL[8] | Fasted state |

| 51.6 µg·hr/mL[8] | Fed state | |

| Volume of Distribution (Vd) | 180 ± 51.3 L[8] | Fasted state |

| 97.0 ± 17.2 L[8] | Fed state | |

| Plasma Protein Binding | ~86.4%[8] | - |

| Metabolism | Multiple reductive and oxidative pathways; CYP3A4 contributes to ~20% of metabolism.[8] | - |

| Elimination | Primarily renal (53%) and fecal (38%) as metabolites.[8] | - |

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS/MS Bioanalysis

This compound is ideally suited for use as an internal standard in the quantitative analysis of Pretomanid in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol adapted from a validated method for Pretomanid analysis.[10]

1. Preparation of Stock and Working Solutions:

-

Pretomanid Stock Solution (1 mg/mL): Accurately weigh and dissolve Pretomanid in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Pretomanid stock solution in a suitable solvent to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration (e.g., 500 ng/mL) in the extraction solvent (e.g., ethyl acetate).

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 40 µL of plasma sample (calibrant, QC, or unknown), add 40 µL of water.

-

Add 300 µL of the this compound internal standard working solution in ethyl acetate.

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge at approximately 16,000 x g for 5 minutes.

-

Freeze the aqueous (lower) layer at approximately -30°C.

-

Decant the supernatant (organic layer) into a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm).

-

Mobile Phase: An isocratic or gradient elution with a mixture of aqueous and organic phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

-

Flow Rate: 400 µL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pretomanid: m/z 360.2 → 175.0[10]

-

This compound: m/z 364.3 → product ion (to be determined experimentally, likely similar fragmentation to Pretomanid)

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Pretomanid to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Pretomanid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Conclusion

This compound is a critical analytical reagent for the development and clinical monitoring of Pretomanid. Its near-identical physicochemical properties to the parent drug, combined with its distinct mass, make it the ideal internal standard for correcting variability in complex bioanalytical workflows.[5] This guide has provided a detailed overview of the chemical structure, properties, and a representative experimental protocol for the use of this compound, which will be of significant value to researchers and scientists in the field of tuberculosis drug development and analysis.

References

- 1. youtube.com [youtube.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pretomanid - Wikipedia [en.wikipedia.org]

- 4. (S)-PA 824-d4 (this compound) | LGC Standards [lgcstandards.com]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 6. Pretomanid (PA 824) | multi-drug-resistant anti-tuberculosis (TB) drug | CAS 187235-37-6 | PA-824; PA824 | antibiotic | InvivoChem [invivochem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Pretomanid | 187235-37-6 [chemicalbook.com]

- 10. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Pretomanid-d4: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pretomanid-d4, a deuterated analog of the anti-tuberculosis agent Pretomanid. This document outlines its primary application as an internal standard in bioanalytical assays, details its physicochemical properties, and presents comprehensive experimental protocols for its use. Furthermore, it elucidates the metabolic activation pathway of its parent compound, Pretomanid, to provide a complete context for its application in research.

Introduction to this compound

This compound is a stable isotope-labeled version of Pretomanid, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight than Pretomanid, but with identical chemical properties. This characteristic makes this compound an ideal internal standard for quantitative analysis of Pretomanid in biological matrices using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its use is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic and other quantitative studies.[1]

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on available certificate of analysis data.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈D₄F₃N₃O₅ | [2][3][4] |

| Molecular Weight | 363.28 g/mol | [2][3][4] |

| Appearance | White to light yellow solid | [2] |

| Purity (by HPLC) | 99.39% | [2] |

| Isotopic Enrichment | 98.4% | [2] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol | [5] |

| CAS Number | 1346617-34-2 | [2][3][4] |

Primary Use of Pretomanid and the Role of this compound

Pretomanid is an antibiotic belonging to the nitroimidazole class of medications.[6] It is primarily used in combination with bedaquiline and linezolid for the treatment of adults with pulmonary multi-drug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[6] The mechanism of action of Pretomanid is complex and involves a dual mode of action. It acts as a prodrug that is activated within the Mycobacterium tuberculosis cell.

The primary role of this compound is to serve as an internal standard in the quantitative bioanalysis of Pretomanid. In pharmacokinetic studies, for instance, a known amount of this compound is added to patient samples (e.g., plasma) before sample processing. Because this compound behaves almost identically to Pretomanid during extraction, chromatography, and ionization, the ratio of the mass spectrometric signal of Pretomanid to that of this compound can be used to accurately determine the concentration of Pretomanid in the original sample.

Metabolic Activation of Pretomanid

Understanding the metabolic activation of Pretomanid is crucial for researchers studying its efficacy and mechanisms of resistance. Pretomanid is a prodrug that requires enzymatic activation within Mycobacterium tuberculosis. The key steps in this pathway are outlined below and illustrated in the following diagram.

-

Entry into the Cell : Pretomanid enters the mycobacterial cell.

-

Reductive Activation : The deazaflavin-dependent nitroreductase (Ddn) enzyme, utilizing the reduced cofactor F420H₂, reduces the nitro group of Pretomanid.[7][8]

-

Generation of Reactive Nitrogen Species : This reduction leads to the formation of reactive nitrogen species, including nitric oxide (NO).[6]

-

Dual Mechanism of Action :

-

Inhibition of Mycolic Acid Synthesis : Under aerobic conditions, activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][9] This leads to the disruption of cell wall integrity and bacterial death.

-

Respiratory Poisoning : Under anaerobic conditions, the generated nitric oxide acts as a respiratory poison, leading to bacterial death even in dormant or non-replicating states.[6][7]

-

Caption: Metabolic activation pathway of Pretomanid in Mycobacterium tuberculosis.

Experimental Protocol: Quantification of Pretomanid in Human Plasma using LC-MS/MS

This section provides a detailed protocol for the quantitative analysis of Pretomanid in human plasma using this compound as an internal standard. This method is based on published and validated bioanalytical assays.

Materials and Reagents

-

Pretomanid analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Ethyl acetate (for liquid-liquid extraction)

Preparation of Stock and Working Solutions

-

Pretomanid Stock Solution (1 mg/mL) : Accurately weigh and dissolve Pretomanid in methanol.

-

This compound Stock Solution (1 mg/mL) : Accurately weigh and dissolve this compound in methanol.

-

Pretomanid Working Solutions : Serially dilute the Pretomanid stock solution with a mixture of methanol and water to prepare working solutions for calibration standards and quality controls.

-

Internal Standard Working Solution (e.g., 100 ng/mL) : Dilute the this compound stock solution with the appropriate solvent (e.g., acetonitrile).

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples, calibration standards, and quality controls at room temperature.

-

To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex each sample for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Caption: Experimental workflow for the preparation of plasma samples.

LC-MS/MS Instrumentation and Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Pretomanid.

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A suitable gradient to separate Pretomanid from endogenous plasma components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray ionization (ESI), positive mode |

| MRM Transitions | Pretomanid: m/z 360.1 → 175.1this compound: m/z 364.1 → 175.1 |

| Collision Energy | Optimized for each transition |

| Declustering Potential | Optimized for each transition |

Data Analysis and Quantification

-

Calibration Curve : A calibration curve is constructed by plotting the peak area ratio of Pretomanid to this compound against the nominal concentration of the calibration standards.

-

Linear Regression : A linear regression with a weighting factor (e.g., 1/x²) is typically used to fit the calibration curve.

-

Quantification : The concentration of Pretomanid in the unknown samples is calculated from the linear regression equation of the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Pretomanid in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for robust pharmacokinetic and other quantitative studies that underpin the research and development of this important anti-tuberculosis drug. The detailed protocols and understanding of the parent compound's mechanism of action provided in this guide are intended to support researchers in their efforts to further investigate and utilize Pretomanid in the fight against drug-resistant tuberculosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. (S)-PA 824-d4 (this compound) | LGC Standards [lgcstandards.com]

- 4. This compound (PA-824-d4) | CymitQuimica [cymitquimica.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. Pretomanid - Wikipedia [en.wikipedia.org]

- 9. discovery.researcher.life [discovery.researcher.life]

Pretomanid vs. Pretomanid-d4: A Technical Guide to Molecular Weight and Bioactivation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of Pretomanid and its deuterated analog, Pretomanid-d4, with a focus on their molecular weights. It further outlines the critical bioactivation pathway of Pretomanid, a key mechanism for its antimycobacterial activity. This document also includes a comprehensive experimental protocol for the quantification of Pretomanid in plasma samples, a vital tool in pharmacokinetic and pharmacodynamic studies.

Data Presentation: Molecular Weight Comparison

The primary physical distinction between Pretomanid and its deuterated form lies in their molecular weights. This difference is a direct result of the substitution of four hydrogen atoms with deuterium atoms in this compound. The following table summarizes their key molecular properties.

| Property | Pretomanid | This compound |

| Molecular Formula | C₁₄H₁₂F₃N₃O₅ | C₁₄H₈D₄F₃N₃O₅ |

| Molecular Weight | 359.26 g/mol [1][2][3] | 363.28 g/mol |

| CAS Number | 187235-37-6 | 1346617-34-2 |

Pretomanid Bioactivation Pathway

Pretomanid is a prodrug, meaning it requires activation within the target organism, Mycobacterium tuberculosis, to exert its therapeutic effect.[1][4] The bioactivation process is a reductive pathway initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme.[4][5][6] This enzyme utilizes the reduced form of the cofactor F420 (F420H₂) to reduce the nitro group of Pretomanid.[4][7] The generation of reduced F420 is dependent on the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[4] This activation cascade ultimately produces reactive nitrogen species, including nitric oxide, which are responsible for the dual mechanisms of action of Pretomanid: inhibition of mycolic acid biosynthesis under aerobic conditions and respiratory poisoning under anaerobic conditions.[4][5]

Experimental Protocols

Quantification of Pretomanid in Human Plasma by LC-MS/MS

This section details a validated method for the extraction and quantification of Pretomanid in human plasma using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). This protocol is essential for clinical pharmacokinetic studies.[8][9][10]

1. Sample Preparation (Liquid-Liquid Extraction) [8][9][10]

-

Thaw plasma samples (including standards and quality controls) at room temperature.

-

Sonicate the thawed samples for approximately 5 minutes at full power.

-

To 40 µL of plasma, add the internal standard (e.g., Pretomanid-d5).

-

Perform liquid-liquid extraction using an appropriate organic solvent.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. Chromatographic Separation [8][9][10]

-

HPLC System: A high-performance liquid chromatography system.

-

Column: Agilent Poroshell C18 column or equivalent.

-

Mobile Phase: An isocratic elution is used. The specific composition should be optimized (a common mobile phase is a mixture of an organic solvent like acetonitrile and an aqueous buffer).

-

Flow Rate: 400 µL/min.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.

3. Mass Spectrometric Detection [8][9][10][11][12]

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API 3200).

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pretomanid: Monitor the transition of the protonated molecular ion (m/z 360.2) to a specific product ion (e.g., m/z 175.0).

-

Internal Standard (Pretomanid-d5): Monitor the transition of the protonated molecular ion (m/z 365.2) to a specific product ion (e.g., m/z 175.0).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

4. Calibration and Quantification [8]

-

Prepare a calibration curve using standard solutions of Pretomanid in blank plasma over a validated range (e.g., 10 – 10,000 ng/mL).

-

Analyze quality control (QC) samples at low, medium, and high concentrations to determine the intra- and inter-day accuracy and precision of the assay.

-

Quantify Pretomanid in unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Minimum Inhibitory Concentration (MIC) Testing

Determining the Minimum Inhibitory Concentration (MIC) of Pretomanid against Mycobacterium tuberculosis is crucial for assessing its potency and for monitoring the development of resistance. Several methods are employed, with broth microdilution being a common approach.[13][14][15][16][17]

1. Media and Reagents [16]

-

Broth Medium: Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.2% glycerol.

-

Pretomanid Stock Solution: Prepare a stock solution of Pretomanid in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Bacterial Inoculum: Prepare a standardized inoculum of the M. tuberculosis strain to be tested, adjusted to a specific McFarland standard.

2. Assay Procedure (Broth Microdilution) [16]

-

In a 96-well microtiter plate, prepare a serial two-fold dilution of Pretomanid in the broth medium to achieve a range of final concentrations.

-

Inoculate each well (except for negative controls) with the standardized bacterial suspension.

-

Include growth control wells (no drug) and sterility control wells (no bacteria).

-

Incubate the plates at 37°C for a specified period (e.g., 7 to 21 days).

3. Determination of MIC [13]

-

The MIC is defined as the lowest concentration of Pretomanid that completely inhibits the visible growth of M. tuberculosis.

-

Growth can be assessed visually or by using a growth indicator dye like AlamarBlue.

This guide provides a foundational understanding of the key differences and analytical methodologies related to Pretomanid and its deuterated analog. For further in-depth information, researchers are encouraged to consult the cited literature.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 6. Modeling and Simulation of Pretomanid Pharmacodynamics in Pulmonary Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. akjournals.com [akjournals.com]

- 13. journals.asm.org [journals.asm.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pretomanid-d4 for Researchers

This technical guide provides an in-depth overview of Pretomanid-d4, a deuterated analog of the anti-tuberculosis agent Pretomanid. It is intended for researchers, scientists, and professionals in drug development who are utilizing this stable isotope-labeled compound as an internal standard for quantitative analysis or as a tracer in metabolic studies.

Core Compound Identification

This compound is the deuterium-labeled version of Pretomanid (also known as PA-824), a novel nitroimidazole antibiotic. The strategic placement of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays.

Chemical Abstract Service (CAS) Number: The definitive CAS number for this compound is 1346617-34-2 [1][2][3][4]. The CAS number for the unlabeled parent compound, Pretomanid, is 187235-37-6[2][3][5].

Sourcing and Availability

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. Researchers should note that these products are intended for laboratory research use only and not for human consumption[1][5].

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Available Quantities | Purity |

| MedchemExpress | medchemexpress.com | 500 µg | 99.39%[1] |

| LGC Standards | lgcstandards.com | Custom | >95% (HPLC)[2] |

| Clinivex | clinivex.com | 10mg, 25mg, 50mg, 100mg | Not specified |

| CymitQuimica | cymitquimica.com | 5mg, 10mg, 25mg, 50mg, 100mg | Not specified |

| InvivoChem | invivochem.com | Not specified for d4 variant | Not specified |

Physicochemical and Analytical Data

The following tables summarize key quantitative data for this compound and the pharmacokinetic properties of its parent compound, Pretomanid.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₈D₄F₃N₃O₅ | [2][3][4] |

| Molecular Weight | 363.28 g/mol | [2][3][4] |

| Appearance | White to off-white/yellow solid | [5][6] |

| LogP | 2.42 | [6] |

| Solubility | Practically insoluble in water | [6] |

Table 3: Pharmacokinetic Parameters of Unlabeled Pretomanid (Single 200 mg Oral Dose)

| Parameter | Value | Source(s) |

| Mean Cmax | 2.0 µg/mL | [7] |

| Median Tmax | 5.0 hours | [7] |

| Mean AUC∞ | 53.0 µg·h/mL | [7] |

| Plasma Protein Binding | ~86.4% | [7] |

| Apparent Volume of Distribution | 97 L | [7] |

Table 4: Performance of a Validated LC-MS/MS Assay for Unlabeled Pretomanid in Human Plasma

| Parameter | Value | Source(s) |

| Calibration Range | 10 - 10,000 ng/mL | [8] |

| Inter-day Precision (%CV) | < 9% | [8] |

| Intra-day Precision (%CV) | < 9% | [8] |

| Accuracy | 95.2% - 110% | [8] |

| Mean Recovery | 72.4% | [8] |

Experimental Protocols

This section details established methodologies for the synthesis and analysis of Pretomanid. These protocols can be adapted for work with this compound.

General Synthesis Outline

The synthesis of Pretomanid has been approached through various routes, often aiming to avoid hazardous starting materials like 2,4-dinitroimidazole[7][9]. A common modern strategy is outlined below.

-

N-Alkylation: A protected (S)-glycidol derivative is reacted with a nitroimidazole precursor, such as 2-bromo-4-nitro-1H-imidazole[9][10].

-

Aryl Moiety Installation: The resulting alcohol intermediate is then reacted with a 4-(trifluoromethoxy)benzyl bromide to form the key benzyl ether linkage[7].

-

Deprotection and Cyclization: The protecting group on the glycidol moiety is removed. Subsequent treatment with a base (e.g., potassium hydroxide in methanol) induces intramolecular cyclization to form the final oxazine ring structure of Pretomanid[7].

-

Purification: The final product is purified, typically through recrystallization, to yield Pretomanid[7].

Stability-Indicating RP-HPLC Method

This method is suitable for determining the concentration of Pretomanid and resolving it from potential degradation products[11][12].

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., Xtimate C18, 250mm x 4.6mm, 5µm)[12].

-

Mobile Phase: A mixture of Methanol, Acetonitrile, and an aqueous buffer. A typical composition is Methanol: Acetonitrile: Ammonium phosphate buffer (55:40:05, v/v/v)[12]. An alternative is 10 mM ammonium acetate (pH 3): Methanol (65:35, v/v)[11].

-

Flow Rate: 1.0 mL/min[12].

-

Detection Wavelength: 262 nm or 320 nm, where Pretomanid shows significant absorbance[11][12].

-

Standard Preparation: Prepare a stock solution by dissolving Pretomanid (or this compound) in methanol to a concentration of 1000 µg/mL. Further dilutions are made with methanol to create calibration standards (e.g., 5-40 µg/mL)[11][12].

-

Sample Analysis: Inject the prepared standards and samples into the HPLC system and integrate the peak area for quantification.

LC-MS/MS Method for Quantification in Human Plasma

This highly sensitive and specific method is used for pharmacokinetic studies[8]. This compound is the ideal internal standard for this assay.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source[8].

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 40 µL of human plasma, add the internal standard (this compound).

-

Perform liquid-liquid extraction to separate the analyte from plasma components.

-

Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Mode: Multiple Reaction Monitoring (MRM) for high specificity[8].

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Transitions: Monitor specific precursor-to-product ion transitions for both Pretomanid and the this compound internal standard.

-

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to Pretomanid and its deuterated analog.

Caption: The metabolic activation pathway of Pretomanid within Mycobacterium tuberculosis.

Caption: A typical workflow for quantifying Pretomanid in plasma using LC-MS/MS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (S)-PA 824-d4 (this compound) | LGC Standards [lgcstandards.com]

- 3. theclinivex.com [theclinivex.com]

- 4. This compound (PA-824-d4) | CymitQuimica [cymitquimica.com]

- 5. Pretomanid (PA 824) | multi-drug-resistant anti-tuberculosis (TB) drug | CAS 187235-37-6 | PA-824; PA824 | antibiotic | InvivoChem [invivochem.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. The Synthesis method and Pharmacokinetics of Pretomanid (PA 824)_Chemicalbook [chemicalbook.com]

- 8. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 11. jchr.org [jchr.org]

- 12. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Mechanism of Action of Pretomanid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pretomanid (formerly PA-824) is a novel nitroimidazooxazine antimicrobial agent, representing a critical advancement in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) pulmonary tuberculosis (TB).[1] Developed by TB Alliance, it was approved by the U.S. Food and Drug Administration (FDA) in 2019 as part of the three-drug "BPaL" regimen, which also includes bedaquiline and linezolid.[1][2] Pretomanid's efficacy stems from a unique dual mechanism of action that targets both actively replicating and dormant, non-replicating Mycobacterium tuberculosis (Mtb) bacilli.[3][4] As a prodrug, it requires intracellular activation by a mycobacterial enzyme system, a process central to both its bactericidal activity and the primary mechanism of resistance.[5][6] This document provides a detailed technical overview of Pretomanid's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: A Dual Assault on M. tuberculosis

Pretomanid's bactericidal effects are contingent on its reductive activation within the mycobacterial cell. This process initiates two distinct downstream mechanisms tailored to the metabolic state of the bacterium.

Intracellular Activation Pathway

Pretomanid is a prodrug that is inactive until it undergoes nitro-reduction inside the Mtb cell.[6][7] This activation is a multi-step process dependent on a specific mycobacterial enzyme system.

-

Cofactor F420 Generation : The pathway begins with the biosynthesis of the deazaflavin cofactor F420, a process involving the proteins FbiA, FbiB, FbiC, and FbiD.[1][6][8]

-

F420 Reduction : The F420-dependent glucose-6-phosphate dehydrogenase (Fgd) enzyme catalyzes the oxidation of glucose-6-phosphate, which in turn reduces the F420 cofactor to its active form, F420H2.[1][9][10]

-

Pretomanid Activation : The reduced cofactor, F420H2, serves as an electron donor for the deazaflavin-dependent nitroreductase (Ddn).[1][9] Ddn utilizes these electrons to reduce the nitro group of Pretomanid, converting the prodrug into reactive nitrogen species, including nitric oxide (NO), and other reactive metabolites.[11][12][13][14]

Resistance to Pretomanid is primarily linked to mutations in the genes encoding the proteins of this activation pathway, namely ddn, fgd1, fbiA, fbiB, and fbiC.[6][8]

Anaerobic Activity: Respiratory Poisoning

Under anaerobic conditions, typical of the environment within granulomas where dormant or non-replicating bacilli reside, the primary mechanism of action is respiratory poisoning.[7][15]

-

Nitric Oxide (NO) Release : The activation of Pretomanid by Ddn leads to the significant release of nitric oxide (NO).[3][12][14]

-

Respiratory Chain Inhibition : NO is a potent respiratory poison that is thought to target cytochrome oxidases in the mycobacterial electron transport chain.[3][14] This disruption interrupts cellular respiration and halts ATP synthesis, leading to rapid cell death even in the absence of replication.[3][14] This anaerobic bactericidal activity is crucial for shortening treatment duration.[2][5]

Aerobic Activity: Cell Wall Synthesis Inhibition

In actively replicating Mtb, which exists under aerobic conditions, Pretomanid metabolites inhibit the synthesis of mycolic acids, essential lipid components of the robust mycobacterial cell wall.[1][4][5]

-

Inhibition of Mycolic Acid Synthesis : The activated drug prevents the proper synthesis of keto-mycolic acids by impairing the oxidative transformation of their precursor, hydroxymycolates.[1][3]

-

Targeting DprE2 : A highly reactive metabolite generated from Pretomanid activation has been shown to attack DprE2, an enzyme critical for the synthesis of arabinogalactan.[9][11] Arabinogalactan serves as the anchor to which mycolic acids are attached to form the mycolyl-arabinogalactan-peptidoglycan complex of the cell wall.[9]

Inhibition of these pathways compromises the structural integrity of the cell wall, leading to bacterial lysis and death.[12]

Quantitative Data

The following tables summarize key quantitative data related to the in vitro activity, pharmacokinetics, and clinical efficacy of Pretomanid.

Table 1: In Vitro Activity of Pretomanid against M. tuberculosis

| Parameter | Strain Type | Value Range (μg/mL) | Reference |

| MIC | Drug-Susceptible (DS-TB) | 0.015 - 0.25 | [3] |

| MIC | Mono-resistant, MDR, XDR | 0.005 - 0.48 | [1] |

| MIC | Drug-Resistant (DR-TB) | 0.03 - 0.53 | [3] |

MIC: Minimum Inhibitory Concentration

Table 2: Pharmacokinetic Properties of Pretomanid (200 mg single dose)

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | 1.1 - 1.7 µg/mL | [5] |

| Tmax (Time to Peak Concentration) | 4 - 5 hours | [5] |

| Volume of Distribution (Vd) | ~97 L (fed state) | [5] |

| Plasma Protein Binding | ~86.4% | [5] |

| Excretion (Radiolabeled dose) | ~53% in urine, ~38% in feces | [5] |

Table 3: Clinical Efficacy of Pretomanid-Containing Regimens

| Clinical Trial | Regimen | Patient Population | Favorable Outcome Rate (6 months post-treatment) | Reference |

| Nix-TB | BPaL (Bedaquiline, Pretomanid, Linezolid) | XDR-TB (65%), MDR-TB (35%) | 90% | [1][16] |

| ZeNix | BPaL (variable Linezolid dose/duration) | XDR-TB, Pre-XDR-TB, MDR-TB | 85% - 95% | [17] |

| SimpliciTB | BPa-Mox (Bedaquiline, Pretomanid, Moxifloxacin) | DS-TB & MDR-TB | >90% (MDR-TB arm) | [17] |

Key Experimental Protocols

The elucidation of Pretomanid's mechanism of action involved several key experimental methodologies.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to assess the in vitro potency of Pretomanid against Mtb.

-

Objective : To determine the lowest concentration of Pretomanid that inhibits visible growth of Mtb.

-

Methodology (Microplate Alamar Blue Assay - MABA) :

-

Prepare a serial two-fold dilution of Pretomanid in a 96-well microplate using Middlebrook 7H9 broth.

-

Inoculate each well with a standardized suspension of Mtb H37Rv or clinical isolates.

-

For anaerobic/hypoxic activity (Low-Oxygen-Recovery Assay - LORA), plates are incubated in an anaerobic chamber.[18]

-

Incubate plates at 37°C for 7-10 days.

-

Add Alamar Blue reagent to each well. Alamar Blue is blue in its oxidized state and turns pink in the presence of metabolically active (i.e., growing) bacteria.

-

Incubate for an additional 24 hours.

-

The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[18]

-

Protocol: Analysis of Mycolic Acid Synthesis Inhibition

This protocol uses radiolabeled precursors to determine the specific macromolecular synthesis pathway inhibited by the drug.[19]

-

Objective : To identify if Pretomanid inhibits the synthesis of DNA, RNA, protein, or lipids.

-

Methodology :

-

Culture Mtb in broth to mid-log phase.

-

Aliquot the culture into separate tubes and add different radiolabeled precursors: [1,2-¹⁴C]acetic acid (for fatty acid/mycolic acid synthesis), [⁵,⁶-³H]uracil (for RNA), [⁸-³H]guanine (for DNA), and [³⁵S]protein-labeling mix (for protein).

-

Add varying concentrations of Pretomanid to the tubes. Include a no-drug control.

-

Incubate the cultures for a defined period (e.g., 24 hours).

-

Harvest the cells and extract the different macromolecular fractions (lipids, nucleic acids, proteins).

-

Measure the incorporation of radioactivity into each fraction using a scintillation counter.

-

A specific decrease in ¹⁴C incorporation into the lipid fraction in a dose-dependent manner, without a significant effect on other fractions, indicates inhibition of mycolic acid synthesis.[19]

-

Conclusion

Pretomanid's sophisticated dual mechanism of action, targeting both replicating and non-replicating forms of Mycobacterium tuberculosis, marks it as a cornerstone of modern therapy for highly drug-resistant tuberculosis. Its efficacy is rooted in a mycobacteria-specific activation pathway that leads to either respiratory poisoning under anaerobic conditions or the inhibition of essential cell wall synthesis under aerobic conditions. Understanding this intricate mechanism is paramount for optimizing its use in combination regimens, anticipating resistance patterns, and guiding the development of the next generation of nitroimidazole-based antitubercular agents.

References

- 1. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pretomanid for the treatment of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. droracle.ai [droracle.ai]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. drugs.com [drugs.com]

- 11. Pretomanid - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 13. Reduced susceptibility of clinical strains of Mycobacterium tuberculosis to reactive nitrogen species promotes survival in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. Pretomanid for tuberculosis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy and safety data on pretomanid for drug-resistant TB - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]

The Application of Pretomanid-d4 in Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of Pretomanid-d4, a deuterium-labeled internal standard, in the quantitative analysis of the anti-tuberculosis drug, Pretomanid. This document outlines the core methodologies, presents key pharmacokinetic data of the parent compound, and illustrates the underlying mechanisms and workflows through detailed diagrams.

Core Application of this compound

This compound is the deuterium-labeled analogue of Pretomanid. Its principal application in research and drug development is as an internal standard for quantitative bioanalysis.[1] Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation and analytical instrumentation, thereby ensuring the accuracy and precision of quantitative methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is also utilized as a tracer in metabolic studies.[1]

Quantitative Analysis of Pretomanid using this compound

The use of a stable isotope-labeled internal standard like this compound is essential for accurate bioanalysis due to its ability to compensate for inter-individual variability in sample matrices. This section details a validated LC-MS/MS method for the quantification of Pretomanid in human plasma, a critical component of pharmacokinetic studies.

Experimental Protocol: Quantification of Pretomanid in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the extraction and quantification of Pretomanid from human plasma samples.

2.1.1. Materials and Reagents

-

Pretomanid (99.7% purity)

-

Pretomanid-d5 (PA-824-d5) as internal standard (98.4% purity)

-

Ethyl acetate (Pro-Analysis grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

LC-MS grade water

-

Human plasma (with anticoagulant)

2.1.2. Sample Preparation: Liquid-Liquid Extraction

-

Thaw plasma samples (including standards and quality controls) at room temperature.

-

To a 40 μL aliquot of plasma, add the internal standard solution (Pretomanid-d5).

-

Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.1.3. Chromatographic Conditions

-

HPLC System: Agilent or equivalent

-

Column: Agilent Poroshell C18 (or equivalent)

-

Mobile Phase A: 0.1% formic acid in LC-MS grade water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Elution: Isocratic

-

Flow Rate: 400 μl/min

-

Injection Volume: 10 μl

-

Autosampler Temperature: ~8°C

-

Run Time: 4 minutes

2.1.4. Mass Spectrometry Conditions

-

Mass Spectrometer: AB Sciex API 3200 or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Pretomanid: m/z 360.1 → m/z 175.1

-

Pretomanid-d5 (Internal Standard): Specific transition for the deuterated compound would be monitored.

-

2.1.5. Calibration and Quantification

-

Prepare a calibration curve over a validated range (e.g., 10 – 10,000 ng/mL).

-

Analyze quality control samples at low, medium, and high concentrations to ensure accuracy and precision.

-

The concentration of Pretomanid in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Pretomanid in plasma samples using this compound as an internal standard.

Mechanism of Action of Pretomanid

Understanding the mechanism of action of the parent compound is crucial for interpreting pharmacokinetic and pharmacodynamic data. Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis.[2][3]

Dual Mechanism of Action

Pretomanid exhibits a dual mechanism of action depending on the metabolic state of the bacteria.

-

Aerobic Conditions: Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4][5] This disruption of cell wall integrity leads to bacterial cell death in actively replicating bacteria.[4]

-

Anaerobic Conditions: In the low-oxygen environment typical of tuberculous granulomas, Pretomanid acts as a respiratory poison.[3] Its activation leads to the release of reactive nitrogen species, including nitric oxide (NO), which is toxic to the bacteria and disrupts cellular respiration and energy production.[5] This activity against dormant or non-replicating bacteria is crucial for the sterilizing activity of the drug.[2]

Activation Pathway

The activation of Pretomanid is a multi-step process involving a specific bacterial enzyme and cofactor.

-

Entry into the Cell: Pretomanid enters the Mycobacterium tuberculosis cell.

-

Enzymatic Reduction: The prodrug is reduced by the deazaflavin-dependent nitroreductase (Ddn) enzyme.[2][3][5]

-

Cofactor F420: This reduction is dependent on the reduced form of cofactor F420.[3]

-

Generation of Reactive Species: The enzymatic reduction generates reactive nitrogen species, including nitric oxide.[5]

-

Bactericidal Effects: These reactive species exert their bactericidal effects through multiple mechanisms, including the inhibition of mycolic acid synthesis and respiratory poisoning.[3][5]

The following diagram illustrates the activation pathway of Pretomanid.

Pharmacokinetic Data of Pretomanid

The following tables summarize key pharmacokinetic parameters of Pretomanid in humans. This data is essential for designing and interpreting studies where this compound is used as an internal standard.

Table 1: Single Dose Pharmacokinetic Parameters of Pretomanid in Healthy Adults

| Parameter | Fasted State | Fed State | Reference |

| Cmax (μg/mL) | 1.7 | - | [4] |

| AUC (μg•hr/mL) | 28.1 | 51.6 | [4] |

| Tmax (hours) | 4 - 5 | 4 - 5 | [4][6] |

| Half-life (hours) | 16.9 - 17.4 | - | [4] |

| Volume of Distribution (L) | 180 ± 51.3 | 97.0 ± 17.2 | [4] |

| Clearance (L/h) | 7.6 | 3.9 | [4] |

Table 2: Pharmacokinetic Parameters of Pretomanid in Various Animal Studies

| Animal Model | Dose (mg/kg) | AUC (μg•h/mL) | Reference |

| Mouse | 25 (single oral) | Similar to human exposure | [7] |

| Mouse | 54 (single oral) | 127.5 | [7] |

| Mouse | 100 (daily for 4 weeks with bedaquiline and linezolid) | 99.13 | [7] |

Conclusion

This compound is an indispensable tool for the accurate quantification of Pretomanid in biological matrices. The detailed LC-MS/MS protocol provided in this guide serves as a foundational method for pharmacokinetic and other quantitative studies. A thorough understanding of the parent compound's mechanism of action and pharmacokinetic profile is paramount for the meaningful interpretation of data generated using this compound as an internal standard. The continued use of such stable isotope-labeled standards will be critical in the ongoing research and development of new and improved treatment regimens for tuberculosis.

References

- 1. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. extranet.who.int [extranet.who.int]

- 4. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study – ScienceOpen [scienceopen.com]

Solubility Profile of Pretomanid-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pretomanid-d4, a deuterated analog of the anti-tuberculosis agent Pretomanid, in various organic solvents. Understanding the solubility of active pharmaceutical ingredients (APIs) is a critical parameter in drug development, influencing formulation design, bioavailability, and pharmacokinetic properties. This document consolidates available quantitative data, outlines a general experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Quantitative Solubility Data

The solubility of Pretomanid and its deuterated form, this compound, has been reported in several organic solvents and solvent systems. The following table summarizes the available quantitative data to facilitate comparison. It is important to note that the solubility of deuterated compounds is generally very similar to their non-deuterated counterparts.

| Compound | Solvent(s) | Solubility | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | 125 mg/mL (344.09 mM) | Requires sonication; hygroscopic DMSO can impact solubility.[1] |

| Pretomanid | Methanol | 10.4 mg/mL | Highly soluble.[2] |

| Ethanol | 4.8 mg/mL | Moderately soluble.[2] | |

| Acetonitrile | 2.5 mg/mL | Less soluble.[2] | |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (695.87 mM) | Requires sonication.[3] | |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (5.79 mM) | Clear solution.[3] | |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.08 mg/mL (5.79 mM) | Suspended solution; requires sonication.[3] | |

| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (5.79 mM) | Clear solution.[3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, based on standard laboratory practices and information gathered from the provided search results.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of appropriate purity

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The required time may need to be determined empirically.

-

Periodically, and especially if the compound is difficult to dissolve, the samples may be subjected to vortexing or ultrasonication to aid in dissolution.[1][3]

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

Methodological & Application

The Use of Pretomanid-d4 as an Internal Standard in LC-MS/MS for Accurate Bioanalysis

Application Note and Protocol

Introduction

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest degree of accuracy and precision.[1] This document provides a detailed application note and protocol for the use of Pretomanid-d4 as an internal standard for the quantification of the anti-tuberculosis agent Pretomanid in biological matrices.

Deuterated internal standards, such as this compound, are versions of the analyte where one or more hydrogen atoms have been replaced by deuterium. This mass modification allows the mass spectrometer to distinguish between the analyte and the internal standard.[1] Because their physicochemical properties are nearly identical, the analyte and the deuterated internal standard co-elute during chromatography and exhibit similar behavior during sample preparation and ionization.[2] This co-elution and similar behavior allow the internal standard to compensate for variability in extraction recovery, matrix effects, and instrument response, leading to more robust and reliable quantification.[1][3] The final quantification is based on the ratio of the analyte's signal to that of the internal standard, which effectively normalizes for most sources of analytical error.[1]

This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications involving the quantification of Pretomanid.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Pretomanid using a deuterated internal standard (in this specific validated example, a d5 analog was used, which is functionally equivalent to d4 for this application).

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 10 – 10,000 ng/mL |

| Linearity (r²) | > 0.99 |

Table 2: Accuracy and Precision [4][5][6]

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | < 9% | < 9% | 95.2 - 110 |

| Low | 25 | < 9% | < 9% | 95.2 - 110 |

| Medium | 4000 | < 9% | < 9% | 95.2 - 110 |

| High | 8000 | < 9% | < 9% | 95.2 - 110 |

| Analyte | Mean Recovery (%) |

| Pretomanid | 72.4 |

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents

-

Pretomanid analytical standard

-

This compound (or a suitable deuterated analog like PA-824-d5) as the internal standard (IS)

-

Human plasma (or other relevant biological matrix)

-

LC-MS grade acetonitrile, water, and formic acid

-

Ethyl acetate

-

1.5 mL polypropylene microcentrifuge tubes

-

Glass tubes

-

Nitrogen evaporator

-

Vortex mixer and centrifuge

Experimental Workflow

Caption: Experimental workflow for the quantification of Pretomanid using this compound.

Detailed Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples, calibration standards (STDs), and quality control (QC) samples at room temperature.

-

Sonicate the thawed samples for approximately 5 minutes.

-

Aliquot 40 µL of each plasma sample, STD, or QC into a 1.5 mL microcentrifuge tube. For the double blank, use 40 µL of water.

-

Add 300 µL of the internal standard extraction solution (ethyl acetate containing 500 ng/mL of this compound) to each tube except the double blank. For the double blank, add 300 µL of plain ethyl acetate.[4]

-

Vortex the samples for approximately 1 minute.

-

Centrifuge at approximately 16,000 x g for 5 minutes.

-

Freeze the aqueous layer on a cold plate at approximately -30°C for 5 minutes.

-

Decant the supernatant (organic layer) into clean glass tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract with 200 µL of reconstitution solution (acetonitrile:water:formic acid; 80:20:0.1, v/v/v).

-

Vortex for approximately 30 seconds to ensure complete dissolution.

-

Transfer the samples to a 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| HPLC System | Shimadzu HS602 or equivalent |

| Column | Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm |

| Column Temperature | ~30°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution | Isocratic |

| Flow Rate | 400 µL/min |

| Injection Volume | 10 µL |

Tandem Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

| Mass Spectrometer | AB Sciex API 3200 Q trap or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Pretomanid) | m/z 360.2 → 175.0 |

| MRM Transition (this compound/d5) | m/z 365.2 → 175.0 |

| Dwell Time | 150 ms |

| Collision Gas (N₂) | Low |

Logical Relationship of Internal Standard Use

The diagram below illustrates the principle of using an internal standard to correct for analytical variability.

Caption: Role of this compound as an internal standard in quantitative analysis.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the accurate quantification of Pretomanid in complex biological matrices. The near-identical chemical and physical properties of the deuterated standard ensure that it effectively tracks and corrects for variations throughout the analytical process, from sample preparation to final detection. The detailed protocol and performance data presented here demonstrate the suitability of this approach for demanding bioanalytical applications in clinical and research settings, aligning with regulatory agency guidelines for method validation.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. texilajournal.com [texilajournal.com]

- 4. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Pretomanid Using a Deuterated Internal Standard by LC-MS/MS

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of Pretomanid in human plasma using a deuterated internal standard, Pretomanid-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the development and clinical use of Pretomanid, a key component of novel tuberculosis treatment regimens.

Introduction

Pretomanid (formerly PA-824) is a nitroimidazole antibiotic with potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[1] Accurate and precise quantification of Pretomanid in biological matrices is essential for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response.

This application note describes a robust and validated method for the determination of Pretomanid in human plasma, adapted from established protocols.[1][2][3][4] The method utilizes liquid-liquid extraction for sample cleanup followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

Pretomanid (analytical standard, purity ≥99%)

-

This compound (internal standard, purity ≥98%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm or equivalent[1]

Preparation of Solutions

-

Pretomanid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Pretomanid in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Pretomanid Working Solutions: Prepare serial dilutions of the Pretomanid stock solution in methanol to create working solutions for calibration standards and quality controls.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 40 µL of plasma sample, calibration standard, or quality control into a 1.5 mL polypropylene tube.

-

Add a specified volume of the IS working solution to each tube (except for blank samples) and vortex briefly.

-

Add a suitable volume of ethyl acetate (e.g., 200 µL) as the extraction solvent.

-

Vortex mix vigorously for approximately 1 minute.

-

Centrifuge at a high speed (e.g., 14,000 rpm) for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.

Liquid Chromatography:

| Parameter | Value |

| Column | Agilent Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm[1] |

| Mobile Phase A | 0.1% Formic acid in water[1] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |

| Elution Mode | Isocratic[1] |

| Composition | 15% Mobile Phase A, 85% Mobile Phase B[1] |

| Flow Rate | 400 µL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | ~30°C[1] |

| Autosampler Temp. | ~8°C[1] |

| Run Time | 4 minutes[1] |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Pretomanid Transition | To be optimized (e.g., m/z 360 -> specific fragment) |

| This compound Transition | To be optimized (e.g., m/z 364 -> specific fragment) |

| Ion Source Temp. | To be optimized |

| Collision Gas | To be optimized |

Data Presentation

The following tables summarize the performance characteristics of a validated method for the quantitative analysis of Pretomanid in human plasma.

Table 1: Method Validation Parameters

| Parameter | Result |

| Calibration Range | 10 – 10,000 ng/mL[1][3][4] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] |

| Intra-day Precision (%CV) | < 9%[1][3][4] |

| Inter-day Precision (%CV) | < 9%[1][3][4] |

| Intra-day Accuracy | 95.2% to 110%[1][3][4] |

| Inter-day Accuracy | 95.2% to 110%[1][3][4] |

| Mean Recovery | 72.4%[1][3][4] |

| Matrix Effect | No significant effect observed[1] |

Table 2: Quality Control Sample Performance

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | < 9% | < 9% | 95.2 - 110% |

| Low | 25 | < 9% | < 9% | 95.2 - 110% |

| Medium | 4000 | < 9% | < 9% | 95.2 - 110% |

| High | 8000 | < 9% | < 9% | 95.2 - 110% |

| Data derived from a representative validated method.[1] |

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the quantitative analysis of Pretomanid.

Caption: Workflow for Pretomanid quantification in plasma.

Caption: Key stages of the analytical method.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantitative analysis of Pretomanid in human plasma using this compound as an internal standard. The method demonstrates excellent performance in terms of linearity, precision, and accuracy over a clinically relevant concentration range.[1][3][4] This application note and the accompanying protocols serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Pretomanid.

References

- 1. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Pretomanid-d4 Protocol for Pharmacokinetic Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid is a novel nitroimidazooxazine antibiotic indicated for the treatment of extensively drug-resistant and multidrug-resistant pulmonary tuberculosis. Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Pretomanid-d4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision.

These application notes provide a detailed protocol for the determination of pretomanid in plasma samples using this compound as an internal standard. The described methodology is intended to guide researchers in conducting pharmacokinetic studies and therapeutic drug monitoring of pretomanid.

Pharmacokinetic Parameters of Pretomanid

The following tables summarize key pharmacokinetic parameters of pretomanid gathered from various clinical and preclinical studies. These values can vary based on factors such as fed/fasted state, co-administered medications, and patient population.

Table 1: Single-Dose Pharmacokinetic Parameters of Pretomanid in Healthy Adults

| Parameter | 200 mg (Fasted) | 200 mg (Fed) | 1500 mg (Single Dose) | Reference |

| Cmax (µg/mL) | ~0.47 - 1.18 | ~1.8 | ~2.9 | [1][2] |

| AUC (µg·hr/mL) | ~28.1 | ~51.6 | N/A | [1] |

| Tmax (hr) | 4 - 5 | 4 - 5 | ~5 | [2][3] |

| t½ (hr) | 16 - 20 | 16 - 20 | 16 - 18 | [2][3] |

| CL/F (L/hr) | 7.6 | 3.9 | N/A | [1] |

| Vd/F (L) | 180 ± 51.3 | 97.0 ± 17.2 | N/A | [1] |

N/A: Not Available

Table 2: Multiple-Dose Pharmacokinetic Parameters of Pretomanid

| Parameter | 200 mg (Daily) | 600 mg (Daily) | Reference |

| Cmax (µg/mL) | 2 - 4 | ~1.8 | [1][2] |

| Steady State | Achieved in 5-6 days | Achieved in 5-6 days | [3] |

| Accumulation Ratio | ~2 | N/A | [3] |

Note: Pharmacokinetic parameters can be influenced by co-administration of other drugs. For instance, rifampin has been shown to decrease pretomanid exposure.[2][4]

Experimental Protocols

Bioanalytical Method for Pretomanid Quantification in Plasma using LC-MS/MS

This protocol describes a validated method for the quantification of pretomanid in human plasma using liquid-liquid extraction and LC-MS/MS with a deuterated internal standard (IS), such as Pretomanid-d5 (a suitable alternative for this compound).[1]

1. Materials and Reagents

-

Pretomanid analytical standard

-

This compound or Pretomanid-d5 (Internal Standard)

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

2. Preparation of Solutions

-

Pretomanid Stock Solution (1 mg/mL): Accurately weigh and dissolve pretomanid in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound/d5 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the pretomanid stock solution in methanol to create calibration standards.

-

Internal Standard Spiking Solution (500 ng/mL): Dilute the internal standard stock solution in ethyl acetate.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

Sonicate the thawed samples for approximately 5 minutes.

-

Aliquot 40 µL of water into 1.5 mL microcentrifuge tubes.

-

Add 40 µL of each plasma sample, standard, or QC to the corresponding tube.

-

Add 300 µL of the internal standard spiking solution (500 ng/mL in ethyl acetate) to all tubes except for the double blank (add 300 µL of ethyl acetate to the double blank).

-

Vortex mix for 10-15 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a new set of tubes.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-